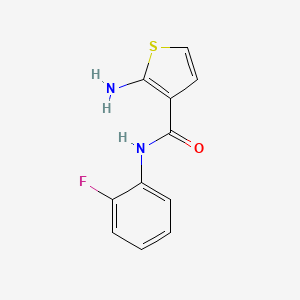

2-amino-N-(2-fluorophenyl)thiophene-3-carboxamide

描述

属性

IUPAC Name |

2-amino-N-(2-fluorophenyl)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2OS/c12-8-3-1-2-4-9(8)14-11(15)7-5-6-16-10(7)13/h1-6H,13H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCJDSQKLUAMCRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=C(SC=C2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-fluorophenyl)thiophene-3-carboxamide typically involves the condensation of 2-fluoroaniline with thiophene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

化学反应分析

Types of Reactions

2-amino-N-(2-fluorophenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

2-amino-N-(2-fluorophenyl)thiophene-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

Industry: Utilized in the development of organic semiconductors and other advanced materials

作用机制

The mechanism of action of 2-amino-N-(2-fluorophenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluorophenyl group enhances its binding affinity and specificity towards these targets. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex .

相似化合物的比较

Table 1: Structural Comparison of Thiophene-3-Carboxamide Derivatives

Key Observations :

- Fluorine vs. Chlorine : The 2-fluorophenyl derivative exhibits weaker halogen bonding than its 4-chloro analog but offers better metabolic stability .

- Conformational Flexibility : The anti-planar carboxamide conformation in the title compound contrasts with the planar arrangements in pyridine-substituted analogs, affecting protein-binding efficiency .

- Ring Systems : Cycloheptathiophene derivatives (e.g., compound 39 in ) display extended ring systems, increasing steric bulk and altering pharmacokinetic profiles .

Pharmacological Activity

Key Observations :

- Anti-HIV Activity : Pyridine-substituted analogs (e.g., 35 ) show marked HIV-1 inhibition due to chelation with Mg²⁺ ions in the RNase H active site .

- Fluorine Impact : The 2-fluorophenyl group in the title compound enhances membrane permeability, critical for intracellular antimicrobial action .

- Chlorine vs. Trifluoromethyl : Chlorophenyl derivatives exhibit stronger antioxidant activity, while trifluoromethyl groups improve CNS penetration in anticonvulsant models .

Computational and Hirshfeld Surface Analysis

- DFT Studies : The title compound’s HOMO-LUMO gap (4.2 eV) suggests moderate reactivity, aligning with its antimicrobial profile . In contrast, pyridine-substituted analogs show narrower gaps (3.8 eV), correlating with higher antiviral activity .

- Hirshfeld Surface : Fluorine contributes to 8.2% of molecular surface contacts, primarily via C–H···F interactions, while chlorophenyl analogs exhibit 12.5% Cl···H contacts .

生物活性

2-amino-N-(2-fluorophenyl)thiophene-3-carboxamide, a compound with the CAS number 590356-74-4, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, particularly in relation to cancer treatment, antibacterial effects, and anti-inflammatory properties, supported by relevant research findings and data.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties, particularly through the inhibition of protein kinase B (AKT) activity. AKT is a critical signaling pathway involved in cell survival and proliferation. Inhibitors of this pathway are being explored for their potential in treating various cancers.

- Mechanism of Action : The compound acts as an AKT inhibitor, which is crucial for cancer cell survival. By inhibiting this pathway, it induces apoptosis in cancer cells and reduces tumor growth .

Antibacterial Activity

The compound's structural analogs have shown promising antibacterial activity against various pathogens.

- Inhibition of Biofilm Formation : A study highlighted the effectiveness of thiophene derivatives in preventing biofilm formation in uropathogenic Escherichia coli strains. Compounds derived from the thiophene scaffold demonstrated low micromolar inhibition against biofilm development without affecting bacterial growth .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 40-50 | E. faecalis, P. aeruginosa |

| Analog 1 | 30 | S. typhi |

| Analog 2 | 25 | K. pneumoniae |

Anti-inflammatory Activity

Thiophene derivatives, including this compound, have demonstrated anti-inflammatory properties.

- Inhibition of COX Enzymes : Certain thiophene derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation. For instance, one derivative displayed an IC50 of 29.2 µM against the COX enzyme .

Study on AKT Inhibition

A pivotal study investigated the effects of various thiophene derivatives on AKT activity. The results indicated that compounds with a similar structure to this compound effectively inhibited AKT phosphorylation, leading to reduced proliferation of cancer cells in vitro.

Antibacterial Efficacy Against UPEC

In another study focusing on uropathogenic E. coli, derivatives exhibiting the thiophene structure were tested for their ability to disrupt biofilm formation. The results showed that specific modifications to the thiophene ring significantly enhanced their efficacy as antibiofilm agents.

常见问题

Q. What are the optimized synthetic routes for 2-amino-N-(2-fluorophenyl)thiophene-3-carboxamide, and how can reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via nucleophilic acyl substitution. Key steps include:

- Refluxing intermediates (e.g., thiophene-carboxylic acid derivatives) with 2-fluoroaniline in dry CH₂Cl₂ under nitrogen to prevent oxidation .

- Using coupling agents like EDCI/HOBt to activate the carboxylic acid group for amide bond formation .

- Purification via reverse-phase HPLC (methanol/water gradients) to achieve >95% purity .

Critical Parameters : - Reaction time (12–24 hours) and temperature (40–60°C) to minimize side products.

- Excess 2-fluoroaniline (1.2–1.5 eq.) improves conversion rates.

Q. How is structural characterization performed for this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using deuterated DMSO-d₆. Key signals include:

- Thiophene protons (δ 6.8–7.2 ppm, aromatic region).

- Fluorophenyl protons (δ 7.3–7.6 ppm, doublets due to para-fluorine coupling) .

- IR Spectroscopy : Confirm amide bonds (C=O stretch at ~1650 cm⁻¹) and NH₂ groups (N-H stretch at ~3350 cm⁻¹) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., P21/c space group, Z = 4) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in antimicrobial studies?

- Methodological Answer :

- Modifications : Introduce substituents at the thiophene 5-position (e.g., methyl, bromo) or fluorophenyl ring (e.g., chloro, nitro) .

- Assays :

- Minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Time-kill kinetics to assess bactericidal vs. bacteriostatic effects.

- Mechanistic Insights :

- Fluorescence quenching to study DNA gyrase inhibition .

- Molecular docking (PDB: 1KZN) to predict binding to bacterial topoisomerases .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Reproducibility Checks :

- Standardize assay conditions (e.g., Mueller-Hinton broth pH 7.3, 37°C incubation).

- Use clinical isolates alongside reference strains (ATCC).

- Data Reconciliation :

- Compare logP values (experimental vs. computational) to assess membrane permeability discrepancies.

- Evaluate metabolic stability (e.g., microsomal half-life) to explain in vitro/in vivo efficacy gaps .

Q. How can computational methods predict the compound’s pharmacokinetic profile?

- Methodological Answer :

- ADME Modeling :

- SwissADME : Predict bioavailability (30–50% due to moderate logP ~2.8) and CYP450 metabolism (CYP3A4/2D6 substrates) .

- MD Simulations : Analyze binding free energy (ΔG) with serum albumin (PDB: 1BM0) to estimate plasma protein binding .

- Toxicity Profiling :

- Use ProTox-II to flag hepatotoxicity risks (e.g., mitochondrial membrane potential disruption) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。